molecular formula C9H9ClF2O B14020056 2-(4-Chloro-2,3-difluorophenyl)propan-2-ol

2-(4-Chloro-2,3-difluorophenyl)propan-2-ol

Cat. No.: B14020056
M. Wt: 206.61 g/mol
InChI Key: UUEGGOZGMOEHQP-UHFFFAOYSA-N
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Description

2-(4-Chloro-2,3-difluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H9ClF2O. It is a derivative of phenylpropanol, characterized by the presence of chloro and difluoro substituents on the phenyl ring. This compound is used as a building block in various chemical syntheses and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2,3-difluorophenyl)propan-2-ol typically involves the reaction of 4-chloro-2,3-difluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is one such method. This process allows for the selective reduction of the aldehyde group to the alcohol while maintaining the integrity of the chloro and difluoro substituents .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2,3-difluorophenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2,3-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The chloro and difluoro substituents on the phenyl ring enhance its binding affinity to certain enzymes and receptors. This compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-2,3-difluorophenyl)propan-2-ol is unique due to its specific combination of chloro and difluoro substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H9ClF2O

Molecular Weight

206.61 g/mol

IUPAC Name

2-(4-chloro-2,3-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H9ClF2O/c1-9(2,13)5-3-4-6(10)8(12)7(5)11/h3-4,13H,1-2H3

InChI Key

UUEGGOZGMOEHQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C(=C(C=C1)Cl)F)F)O

Origin of Product

United States

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